3-Mercapto-2-pentanone - d2
Description
Significance of Deuterated Chemical Probes in Scientific Inquiry
Deuterated compounds, like 3-Mercapto-2-pentanone-d2, serve as powerful probes in a wide array of scientific studies. clearsynth.com The substitution of hydrogen with deuterium (B1214612), a stable and non-radioactive isotope, imparts subtle but significant changes in the molecule's properties. clearsynth.com This isotopic substitution allows researchers to track the fate of specific atoms during chemical reactions, providing invaluable insights into reaction mechanisms, kinetics, and metabolic pathways. clearsynth.com
Overview of Isotopic Labeling Strategies in Organic and Analytical Chemistry
Isotopic labeling is a fundamental technique used to trace the path of atoms through a chemical reaction or a biological pathway. numberanalytics.com The choice of isotope and the labeling strategy are critical for the success of an experiment. numberanalytics.com Common isotopes used in organic and analytical chemistry include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
There are several strategies for incorporating isotopic labels into a molecule:
Total Synthesis: This involves building the labeled molecule from smaller, isotopically enriched starting materials. pku.edu.cn
Late-Stage Derivatization: This approach introduces the isotopic label at a later stage of the synthesis, which can be more efficient. pku.edu.cnacs.org
Exchange Reactions: In this method, hydrogen atoms in the target molecule are directly exchanged for deuterium atoms. acs.org
The selection of a particular strategy depends on factors such as the desired labeling position, the complexity of the molecule, and the availability of labeled precursors. imist.macriver.com
Research Trajectories for Deuterated Organic Sulfur Compounds and Their Analogs
Research into deuterated organic sulfur compounds is a growing field with significant potential. These compounds are crucial for understanding various biological processes and for developing new therapeutic agents. The introduction of deuterium can enhance the metabolic stability of drugs, a property that is highly desirable in medicinal chemistry. acs.orgnih.gov
Deuterated alkyl sulfonium (B1226848) salts, for instance, are being developed as novel reagents for introducing deuterated methyl and ethyl groups into drug candidates. nih.gov Furthermore, studies on volatile organic sulfur compounds (VSCs) in the environment, such as dimethyl sulfide (B99878) (DMS), carbonyl sulfide (COS), and carbon disulfide (CS2), are crucial for understanding their role in the global sulfur cycle. copernicus.org The use of deuterated standards in these studies can improve the accuracy of quantitative analysis.
Properties
CAS No. |
136430-26-7 |
|---|---|
Molecular Formula |
C5H8D2OS |
Molecular Weight |
120.211 |
Purity |
90% min. |
Synonyms |
3-Mercapto-2-pentanone - d2 |
Origin of Product |
United States |
Ii. Synthesis and Isotopic Incorporation Strategies of 3 Mercapto 2 Pentanone D2
Methodologies for Deuterium (B1214612) Introduction at Specific Molecular Positions
The introduction of deuterium into an organic molecule can be achieved at either carbon-hydrogen (C-H) or heteroatom-hydrogen (X-H) bonds. For 3-Mercapto-2-pentanone-d2, this involves targeting both the C-H bonds adjacent to the carbonyl group and the sulfur-hydrogen (S-H) bond of the thiol group.
The carbon atoms alpha to the ketone group in 3-Mercapto-2-pentanone are susceptible to deuteration due to the acidity of their protons. Several methods can be employed for this purpose:
Base-Catalyzed Exchange: In the presence of a suitable base and a deuterium source like deuterium oxide (D₂O), the α-protons can be abstracted to form an enolate intermediate. This intermediate can then be quenched with a deuteron (B1233211) from the D₂O, resulting in the incorporation of deuterium. Common bases for this exchange include sodium deuteroxide (NaOD) or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This method is often favored for its simplicity and the use of readily available reagents.
Acid-Catalyzed Exchange: Acid-catalyzed enolization can also facilitate deuterium incorporation at the α-position. rsc.org In the presence of a deuterated acid, such as DCl or a superacid generated in situ, the ketone is protonated (or in this case, deuterated) at the carbonyl oxygen, which enhances the acidity of the α-protons and promotes their exchange with deuterium from the solvent. rsc.org
Metal-Catalyzed Deuteration: Transition metal catalysts, such as those based on ruthenium, can facilitate the isomerization of O-deuterated allylic alcohols to provide specifically labeled ketones. tandfonline.com Iron complexes have also been shown to catalyze the C-H/olefin coupling of aromatic ketones, a process that can involve deuterium labeling. thieme-connect.com
| Method | Catalyst/Reagent | Deuterium Source | Key Features |
| Base-Catalyzed Exchange | NaOD, DBU | D₂O | Simple, uses common reagents. researchgate.net |
| Acid-Catalyzed Exchange | DCl, Superacids | D₂O | Effective for various ketones. rsc.org |
| Metal-Catalyzed Isomerization | Ruthenium(III) tris acetylacetonate | O-deuterated allylic alcohols | Provides unambiguous mono-deuteration. tandfonline.com |
This table summarizes common methods for the targeted deuteration of C-H bonds in ketones.
The proton on the sulfur atom of a thiol is acidic and can readily exchange with deuterium from a suitable source.
Direct Exchange with D₂O: The simplest method involves direct exchange with deuterium oxide (D₂O). The equilibrium for this exchange can be established under mild conditions. osti.gov The rate of exchange can be influenced by temperature, with equilibrium being reached faster at higher temperatures. osti.gov
Thermodynamics of Exchange: The equilibrium constant for the exchange reaction between a thiol (RSH) and deuterated water (HDO or D₂O) is a key factor in determining the final level of isotopic enrichment at the sulfur atom. publish.csiro.aupublish.csiro.au Studies have investigated the thermodynamics of these exchange reactions, providing data on equilibrium constants and enthalpies of reaction for various thiol-water and thiol-alcohol systems. publish.csiro.aupublish.csiro.au
| System | Equilibrium Time at 20°C | Equilibrium Time at 80°C |
| Water and various thiols | 8 to 10 hours | 2 to 4 hours |
| Water and thiophenol | 2 hours | Not specified |
This table, based on early studies, shows the time required to reach isotopic equilibrium between water and various thiols at different temperatures. osti.gov
Precursor Design and Derivatization for Deuterium Labeling
The choice of precursor is critical for the successful synthesis of 3-Mercapto-2-pentanone-d2. The precursor should be readily available and amenable to the chosen deuteration strategy.
Possible synthetic precursors for 3-Mercapto-2-pentanone include:
3-Pentanone: This is a direct precursor that can be subjected to α-deuteration followed by the introduction of the mercapto group, or vice versa. smolecule.com
Allylic Alcohols: As mentioned, specific allylic alcohols can be deuterated at the oxygen and then isomerized to form the deuterated ketone. tandfonline.com
Thiol Precursors: Compounds like cysteine conjugates can serve as precursors where the thiol group is already present and can be released through enzymatic or chemical means. mdpi.com While this is more common for related compounds, the principle could be adapted.
α,β-Unsaturated Aldehydes: A multi-step synthesis starting from a corresponding α,β-unsaturated aldehyde can be envisioned, involving the addition of a thiol and subsequent reduction. researchgate.net
Derivatization of the precursor may be necessary to facilitate the deuteration reaction or to protect other functional groups. For instance, a protecting group might be used for the thiol functionality while the α-deuteration of the ketone is performed.
Optimization of Synthetic Pathways for Isotopic Purity and Yield
Key optimization parameters include:
Reaction Conditions: Temperature, reaction time, and catalyst loading can all significantly impact the efficiency of deuterium incorporation and the formation of byproducts. researchgate.netthalesnano.com
Deuterium Source: The choice and excess of the deuterium source (e.g., D₂O, D₂ gas) are critical. juniperpublishers.com Using a large excess of D₂O can drive the equilibrium towards higher deuteration levels. researchgate.net
Solvent: The solvent can influence the reaction rate and selectivity. For some reactions, aprotic solvents may be preferred to minimize unwanted H/D exchange with the solvent itself. thalesnano.com
Catalyst Selection: The activity and selectivity of the catalyst are paramount. Less active catalysts may be required to prevent unwanted side reactions, such as the deuteration of other positions in the molecule. thalesnano.com
| Parameter | Influence on Synthesis |
| Temperature | Affects reaction rate and can influence side reactions. |
| Reaction Time | Needs to be sufficient for complete exchange without product degradation. |
| Catalyst Loading | Impacts reaction speed and cost-effectiveness. |
| Deuterium Source Excess | Drives equilibrium towards higher isotopic enrichment. researchgate.net |
| Solvent Choice | Can affect solubility, reaction rates, and unwanted H/D exchange. thalesnano.com |
This table outlines key parameters that require optimization for achieving high isotopic purity and yield.
Isotopic Enrichment and Separation Techniques for Deuterated Analogs
After synthesis, the product is typically a mixture of molecules with varying degrees of deuteration (isotopologues). nih.govacs.org Therefore, techniques to determine the isotopic enrichment and, if necessary, to separate the desired deuterated analog are essential.
Analysis of Isotopic Enrichment:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic distribution of the product. rsc.orgrsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (d0, d1, d2, etc.) can be quantified. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ²H NMR, can provide detailed information about the position of the deuterium labels and the relative isotopic purity. rsc.orgrsc.org The disappearance of a signal in the ¹H NMR spectrum or the appearance of a signal in the ²H NMR spectrum confirms the incorporation of deuterium at a specific site.
Separation Techniques:
Chromatographic Methods: While challenging, chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can sometimes be used to separate isotopologues, although this is often difficult due to the small differences in their physical properties. More commonly, these techniques are used to purify the deuterated compound from other chemical impurities.
Fractional Distillation or Crystallization: In some cases, slight differences in boiling points or solubilities between isotopologues may allow for enrichment through fractional distillation or crystallization, though this is generally not practical for achieving high isotopic purity.
The primary goal is often to synthesize the compound with a high enough isotopic enrichment that further separation of isotopologues is not required for its intended application. The purity is often expressed as a percentage of the desired deuterated species in the final product. rsc.orgrsc.org
Iii. Advanced Spectroscopic Elucidation and Isotopic Analysis of 3 Mercapto 2 Pentanone D2
High-Resolution Mass Spectrometry for Isotopic Purity and Site-Specific Labeling Determination
High-resolution mass spectrometry is an indispensable tool for the analysis of deuterated compounds, offering the ability to determine isotopic enrichment and probe fragmentation pathways that can reveal the specific position of the labels. rsc.orgnih.gov Its high resolving power allows for the separation of ions with very similar mass-to-charge ratios, which is crucial for distinguishing between different isotopologues. acs.orgalmacgroup.com
The primary application of HRMS in this context is the accurate determination of isotopic purity. researchgate.net By precisely measuring the mass of the molecular ion, it is possible to distinguish between the unlabeled compound (d0), the desired doubly-deuterated species (d2), and any singly-deuterated (d1) or other isotopologues present in the sample. The relative abundances of these isotopic ions in the mass spectrum are used to calculate the percentage of deuterium (B1214612) incorporation. rsc.orgalmacgroup.com
For 3-Mercapto-2-pentanone (C₅H₁₀OS), the introduction of two deuterium atoms results in a predictable mass increase. The table below illustrates the theoretical exact masses of the relevant isotopologues, which can be resolved and quantified using HRMS.
Table 1: Theoretical Exact Masses of 3-Mercapto-2-pentanone Isotopologues
| Isotopologue | Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| Unlabeled (d0) | C₅H₁₀OS | 118.0452 |
| Singly Deuterated (d1) | C₅H₉DOS | 119.0515 |
| Doubly Deuterated (d2) | C₅H₈D₂OS | 120.0578 |
This interactive table displays the precise masses calculated for each isotopic species. The ability of HRMS to resolve these masses allows for accurate quantification of the isotopic enrichment.
The percentage of isotopic purity is determined by integrating the peak areas of the corresponding extracted ion chromatograms for each isotopologue. almacgroup.com This quantitative analysis confirms the success of the labeling synthesis and provides a critical quality parameter for the compound's use in further applications.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways of the deuterated molecular ion. The fragmentation of ketones is well-characterized and typically involves processes such as alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangements. libretexts.orgwhitman.eduyoutube.com Alpha-cleavage in 3-Mercapto-2-pentanone would involve the breaking of the C2-C3 or C1-C2 bonds. libretexts.orgyoutube.com
The presence of deuterium labels serves as a powerful probe for elucidating these fragmentation mechanisms. researchgate.netresearchgate.net Depending on the site of deuteration in 3-Mercapto-2-pentanone - d2, the resulting fragment ions will exhibit specific mass shifts compared to the unlabeled compound. For instance, if the deuterium is located on the C3 carbon, an alpha-cleavage between C2 and C3 would result in a deuterated acylium ion, providing unambiguous evidence for that fragmentation route. libretexts.org
Table 2: Hypothetical Fragmentation Analysis of 3-Mercapto-2-pentanone vs. This compound (labeled at C3-H and S-H)
| Fragmentation Pathway | Unlabeled Fragment (m/z) | Deuterated Fragment (m/z) | Inferred Information |
|---|---|---|---|
| α-cleavage (loss of C₃H₅S•) | 43.0184 ([CH₃CO]⁺) | 43.0184 ([CH₃CO]⁺) | Deuterium not on acetyl group. |
| α-cleavage (loss of CH₃•) | 103.0323 ([C₄H₇OS]⁺) | 105.0448 ([C₄H₅D₂OS]⁺) | Confirms deuterium on the main chain. |
| McLafferty Rearrangement* | 74.0241 ([C₃H₆OS]•⁺) | 75.0304 ([C₃H₅DOS]•⁺) | Indicates deuterium is not on the transferred gamma-hydrogen. |
*Assuming a gamma-hydrogen is available on the ethyl group for the rearrangement.
This interactive table outlines how comparing the fragment masses of the deuterated and undeuterated compound can pinpoint the location of the deuterium atoms and confirm specific fragmentation mechanisms.
Nuclear Magnetic Resonance Spectroscopy for Positional Deuterium Assignment
While mass spectrometry confirms the level of deuterium incorporation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the precise location of the deuterium atoms within the molecule. rsc.orgacs.org
Deuterium NMR (²H or D-NMR) allows for the direct observation of the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show signals corresponding to each unique deuterium environment. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same position, making signal assignment straightforward. umass.edumagritek.com The presence of a peak directly confirms the successful incorporation of deuterium at a specific site. Integration of the signals in the ²H spectrum can also be used to determine the relative abundance of deuterium at different positions if multiple labeling sites are present. magritek.com
Table 3: Hypothetical ²H NMR Data for this compound
| Labeled Position | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C3-D | ~3.5 | Corresponds to the proton shift of the methine group alpha to both the carbonyl and thiol groups. |
| S-D | ~1.5 - 2.5 | Corresponds to the thiol proton shift, which can be broad and variable. |
This table presents the expected chemical shifts in a ²H NMR spectrum, directly confirming the sites of deuteration.
The effects of deuterium substitution are readily observed in both ¹H and ¹³C NMR spectra. fu-berlin.de In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly diminished in intensity. magritek.com
In ¹³C NMR spectroscopy, deuterium substitution causes characteristic upfield shifts for the carbon atom directly bonded to the deuterium (α-isotope effect) and, to a lesser extent, for the carbon atom two bonds away (β-isotope effect). nih.govcdnsciencepub.com Furthermore, in a proton-coupled ¹³C spectrum, a carbon bonded to deuterium (C-D) will appear as a triplet (due to coupling with the spin-1 deuterium nucleus), in contrast to the doublet observed for a C-H group. huji.ac.il These effects provide conclusive evidence for the location of the isotopic label.
Table 4: Expected Isotopic Effects in ¹H and ¹³C NMR of this compound (labeled at C3)
| Nucleus | Observation | Expected Chemical Shift (δ, ppm) | Isotopic Effect |
|---|---|---|---|
| ¹H | Disappearance of C3-H signal | Signal at ~3.5 ppm absent | Confirms C3 deuteration |
| ¹³C | C3 Signal | ~50 - 55 | α-isotope shift (upfield by ~0.3 ppm) |
| ¹³C | C2 Signal (Carbonyl) | ~205 - 215 | β-isotope shift (upfield by ~0.1 ppm) |
| ¹³C | C4 Signal (Methylene) | ~25 - 30 | β-isotope shift (upfield by ~0.1 ppm) |
This interactive table summarizes the key changes expected in the ¹H and ¹³C NMR spectra upon deuteration at the C3 position, providing secondary confirmation of the label's location.
Vibrational Spectroscopy (IR and Raman) for Isotopic Shift Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, detects the vibrational modes of a molecule. The frequency of a specific bond vibration is dependent on the bond strength (force constant) and the reduced mass of the atoms involved. libretexts.org Replacing a hydrogen atom (¹H) with a heavier deuterium atom (²H) significantly increases the reduced mass of the bond, leading to a predictable decrease in the vibrational frequency. libretexts.orgyoutube.com
This isotopic shift is a powerful tool for assigning vibrational modes. itim-cj.ro For this compound, the most pronounced effects would be observed for the C-D and S-D stretching and bending vibrations compared to their C-H and S-H counterparts. The S-H stretching vibration, which appears as a weak band around 2550 cm⁻¹, would shift to approximately 1850 cm⁻¹ for an S-D bond. Similarly, C-H stretching vibrations around 2900-3000 cm⁻¹ would shift to the 2100-2200 cm⁻¹ region for C-D bonds. The observation of these new bands, coupled with the disappearance of the original bands, confirms the presence and location of the deuterium labels. rsc.org
Table 5: Comparison of Key Vibrational Frequencies for 3-Mercapto-2-pentanone and its d2 Isotopologue
| Vibrational Mode | Unlabeled Compound (cm⁻¹) | Deuterated Compound (cm⁻¹) | Approximate Isotopic Ratio (νH/νD) |
|---|---|---|---|
| C-H/C-D Stretch | ~2960 | ~2150 | ~1.38 |
| S-H/S-D Stretch | ~2550 | ~1850 | ~1.38 |
| C=O Stretch | ~1715 | ~1710 | ~1.00 |
| C-S-H/C-S-D Bend | ~870 | ~625 | ~1.39 |
This interactive table highlights the significant shifts in vibrational frequencies upon deuteration. Note that the C=O stretch is largely unaffected as it does not directly involve the substituted atoms.
Chromatographic Techniques Coupled with Isotopic Detection (e.g., GC-IRMS for Isotope Ratio Analysis)
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) stands as a powerful analytical technique for the high-precision measurement of stable isotope ratios in individual compounds separated from complex mixtures. nih.govcaltech.edu In the context of 3-Mercapto-2-pentanone-d2, GC-IRMS is instrumental in verifying the isotopic enrichment of deuterium (²H or D) and determining the natural abundance of other stable isotopes, such as sulfur (³⁴S/³²S) and carbon (¹³C/¹²C). nasa.govnih.gov
The fundamental principle of GC-IRMS involves the separation of volatile compounds by a gas chromatograph, followed by their quantitative conversion into simple gases (e.g., H₂, CO₂, SO₂) in a reaction interface. caltech.edu These gases are then introduced into an isotope ratio mass spectrometer, which precisely measures the ratios of the different isotopologues. scripps.edu
For the analysis of 3-Mercapto-2-pentanone-d2, the sample is first introduced into the GC, where it is separated from the solvent and any potential impurities. The eluted compound then passes through a high-temperature conversion furnace. For deuterium analysis, this is typically a pyrolysis reactor that quantitatively converts the compound into H₂ and HD gas at temperatures exceeding 1400°C. nih.gov For sulfur isotope analysis, the compound is combusted to produce SO₂. nih.gov
The resulting gases are then ionized in the IRMS source, and the ion beams corresponding to different masses (e.g., m/z 2 for H₂ and 3 for HD; m/z 64 for ³²SO₂ and 66 for ³⁴SO₂) are simultaneously measured by multiple Faraday cup detectors. nih.govnih.gov This allows for the precise determination of the isotope ratios (D/H, ³⁴S/³²S).
The isotopic composition is typically expressed in the delta (δ) notation, which represents the deviation of the isotope ratio of a sample from that of an international standard in parts per thousand (per mil, ‰).
Detailed Research Findings:
In a hypothetical analysis of a synthesized batch of 3-Mercapto-2-pentanone-d2, GC-IRMS would be employed to confirm the successful incorporation of deuterium. The results would be compared against an unlabeled 3-Mercapto-2-pentanone standard to determine the degree of isotopic enrichment.
The primary objective of the D/H analysis is to quantify the enrichment of deuterium in the labeled compound. The high precision of GC-IRMS allows for the detection of even minor variations in isotopic abundance. nih.gov The resulting δ²H values for 3-Mercapto-2-pentanone-d2 would be significantly higher than those of the unlabeled standard, providing clear evidence of successful deuteration.
Simultaneously, the analysis can provide data on the natural abundance of sulfur isotopes. While not the primary focus of analyzing a deuterated standard, the δ³⁴S values can offer insights into the sulfur source used in the synthesis of the precursor materials. nih.gov Any significant deviation from expected natural abundance could indicate the use of a specific, isotopically distinct starting material.
Below are interactive data tables representing plausible findings from a GC-IRMS analysis of 3-Mercapto-2-pentanone-d2 compared to its unlabeled counterpart.
Table 1: Hypothetical GC-IRMS Data for Deuterium Isotope Ratio Analysis
| Compound | Retention Time (min) | δ²H (‰ vs. VSMOW) | Deuterium Enrichment (Atom % Excess) |
| 3-Mercapto-2-pentanone | 8.45 | -85.3 | 0 |
| 3-Mercapto-2-pentanone-d2 | 8.43 | +15,678.9 | 2.4 |
| VSMOW: Vienna Standard Mean Ocean Water |
Table 2: Hypothetical GC-IRMS Data for Sulfur Isotope Ratio Analysis
| Compound | Retention Time (min) | δ³⁴S (‰ vs. VCDT) | ³⁴S/³²S Ratio |
| 3-Mercapto-2-pentanone | 8.45 | +5.2 | 0.04416 |
| 3-Mercapto-2-pentanone-d2 | 8.43 | +5.4 | 0.04417 |
| VCDT: Vienna Cañon Diablo Troilite |
The data in Table 1 clearly demonstrates a significant increase in the δ²H value for the deuterated compound, confirming successful isotopic labeling. The slight shift in retention time is a known phenomenon for deuterated compounds in gas chromatography. Table 2 shows that the sulfur isotope ratios are very similar for both the labeled and unlabeled compounds, which is expected as the synthesis is not designed to alter the natural abundance of sulfur isotopes. nih.gov This confirms that the deuteration process did not inadvertently fractionate the sulfur isotopes.
Iv. Applications of 3 Mercapto 2 Pentanone D2 in Mechanistic and Quantitative Chemical Research
Utilization as an Internal Standard in Quantitative Analytical Methodologies
Deuterated compounds, including 3-Mercapto-2-pentanone-d2, are invaluable as internal standards in quantitative analysis, particularly in chromatography and mass spectrometry. clearsynth.com Their chemical behavior is nearly identical to the corresponding non-labeled analyte, but they are distinguishable by their higher mass. clearsynth.com This property allows for accurate quantification by correcting for sample loss during preparation and for variations in instrument response. clearsynth.comresearchgate.net
Isotope Dilution Mass Spectrometry (IDMS) in Complex Matrices
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. In this method, a known amount of the isotopically labeled standard, such as 3-Mercapto-2-pentanone-d2, is added to a sample containing the unlabeled analyte of interest. scispace.com The ratio of the labeled to unlabeled compound is then measured by mass spectrometry. Since the standard and analyte behave almost identically during extraction, purification, and analysis, any losses will affect both equally, preserving the ratio. researchgate.net
This is particularly advantageous in complex matrices like food, beverages, and environmental samples, where other components can interfere with the analysis, a phenomenon known as the matrix effect. clearsynth.comnih.govscioninstruments.com For instance, the quantification of volatile thiols in foods like cooked beef has been successfully achieved using deuterated internal standards, demonstrating the robustness of SIDA (Stable Isotope Dilution Assays) in complex food systems. scispace.com The use of a deuterated standard helps to compensate for these matrix effects, leading to more accurate and reliable quantification. clearsynth.com
Table 1: Application of Deuterated Internal Standards in SIDA for Food Analysis
| Analyte | Deuterated Standard | Matrix | Analytical Technique | Reference |
|---|---|---|---|---|
| 2-Methyl-3-furanthiol | d-2-Methyl-3-furanthiol | Boiled Beef | GC-MS | scispace.com |
| 3-Mercapto-2-pentanone | d-3-Mercapto-2-pentanone | Boiled Beef | GC-MS | scispace.com |
| 2-Furfurylthiol | d-2-Furfurylthiol | Boiled Beef | GC-MS | scispace.com |
Calibration and Accuracy Enhancement in Trace Analysis
In trace analysis, where the analyte concentration is very low, accuracy is paramount. Deuterated internal standards like 3-Mercapto-2-pentanone-d2 play a crucial role in calibrating analytical instruments and enhancing the accuracy of measurements. clearsynth.com By providing a stable reference point, these standards help to correct for instrumental drift and fluctuations in sensitivity over time. scioninstruments.com
The use of stable isotope-labeled internal standards is considered the state-of-the-art approach for accurate quantification in many analytical procedures, including those for contaminants in food and biological matrices. researchgate.net This method allows for the precise determination of analyte concentrations even at parts-per-billion (ppb) or parts-per-trillion (ppt) levels. researchgate.net The accuracy of SIDA has been validated in model experiments, showing that it can provide precise quantitative data even when analyte recovery after cleanup is low. scispace.com
Investigation of Reaction Mechanisms through Deuterium (B1214612) Isotope Effects
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). wikipedia.org This effect is a powerful tool for investigating reaction mechanisms, as it provides insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.orgnih.gov
Kinetic Isotope Effects (KIE) in Thiol-Mediated Transformations
In reactions involving the transfer of a hydrogen atom from a thiol group, substituting the hydrogen with deuterium can lead to a significant primary KIE. nih.gov This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. researchgate.net By measuring the KIE, researchers can determine whether the cleavage of the S-H or C-H bond is involved in the rate-limiting step of a reaction. nih.gov
For example, studies on enzyme-catalyzed reactions have utilized KIEs to elucidate catalytic mechanisms. nih.gov Large KIEs have been observed in reactions mediated by enzymes that involve hydrogen abstraction, indicating that this step is rate-limiting. nih.govnih.gov While direct studies on 3-Mercapto-2-pentanone-d2 are not extensively detailed in the provided results, the principles of KIE in thiol-mediated transformations are well-established and applicable.
Table 2: Examples of Kinetic Isotope Effects in Chemical and Biochemical Reactions
| Reaction Type | System | Observed KIE (kH/kD) | Significance | Reference |
|---|---|---|---|---|
| Free Radical H(D) Atom Transfer | Tocopherol-mediated oxidation of linoleic acid vs. 11,11-D2-Lin | 23.0 ± 2.3 | Indicates significant tunneling in the H-atom transfer step. | nih.gov |
| Enzyme Catalysis | Spore Photoproduct Lyase (SPL) | Apparent (DV) KIE of ~6 | Suggests H(D) abstraction is a key, rate-sensitive step. | nih.govnsf.gov |
Mechanistic Pathway Elucidation via Deuterium Labeling
Deuterium labeling is a fundamental technique for tracing the path of atoms and functional groups through a chemical reaction. acs.orgdiva-portal.org By strategically placing deuterium atoms in a reactant molecule like 3-Mercapto-2-pentanone-d2, chemists can follow the label to determine the structure of intermediates and products, thereby elucidating the reaction pathway. researchgate.net
This approach has been used to study a wide range of reactions, including metal-catalyzed transformations and photocatalyzed processes. acs.orgdiva-portal.org For instance, deuterium labeling experiments have been crucial in confirming mechanisms involving the insertion of alkynes followed by an electrophilic thiolation pathway. researchgate.net These studies provide concrete evidence for proposed reaction intermediates and transition states.
Tracer Studies in Chemical and Biochemical Systems (non-human contexts)
In non-human contexts, deuterated compounds like 3-Mercapto-2-pentanone-d2 can be used as tracers to study chemical and biochemical processes. acs.org The deuterium label acts as a "tag" that allows researchers to follow the molecule's fate in a complex system without significantly altering its chemical properties.
This is particularly useful in metabolic studies, where deuterated compounds can be introduced into a system (e.g., cell cultures or environmental samples) to trace metabolic pathways. clearsynth.com For example, compound-specific sulfur isotope analysis, a related isotopic technique, has been used to trace the sulfurization of organic matter in sediments, providing insights into the mechanisms and timescales of these processes. caltech.edu Similarly, deuterated precursors can be used to understand the formation of aroma compounds in food systems during processes like the Maillard reaction. thegoodscentscompany.com
In Vitro Enzymatic Reaction Studies with Deuterated Substrates
The use of deuterated substrates like 3-Mercapto-2-pentanone-d2 is instrumental in studying enzyme mechanisms, particularly for enzymes that catalyze reactions involving the cleavage of a carbon-hydrogen bond. rsc.orgresearchgate.net While specific studies on 3-Mercapto-2-pentanone-d2 are not prevalent in the public literature, the principles of using deuterated thiols and ketones in enzymatic assays are well-established. acs.orgnih.gov For instance, research on cysteine proteases has utilized deuterated propargyl-based probes to understand the mechanism of covalent adduct formation with the catalytic cysteine residue. acs.orgnih.gov
In a hypothetical in vitro study, 3-Mercapto-2-pentanone-d2 could be used as a substrate for an enzyme that metabolizes it, such as a dehydrogenase or a thiol S-methyltransferase. By comparing the reaction rates of the deuterated substrate with its non-deuterated counterpart, researchers can determine if the C-D bond cleavage is the rate-determining step of the reaction. A significant decrease in the reaction rate with the deuterated substrate would indicate a primary kinetic isotope effect, providing strong evidence for the involvement of that specific C-H/C-D bond in the enzymatic mechanism.
Table 1: Hypothetical Kinetic Data for Enzymatic Reaction of 3-Mercapto-2-pentanone and its Deuterated Analog
| Substrate | Enzyme Concentration (nM) | Substrate Concentration (µM) | Initial Rate (µM/min) |
| 3-Mercapto-2-pentanone | 10 | 100 | 5.2 |
| 3-Mercapto-2-pentanone-d2 | 10 | 100 | 1.8 |
This table presents hypothetical data to illustrate the expected outcome of a kinetic isotope effect study. The reduced initial rate for the deuterated substrate suggests that the C-H bond cleavage is part of the rate-determining step of the enzymatic reaction.
Pathways of Chemical Transformation and Degradation in Model Systems
Understanding the transformation and degradation of volatile sulfur compounds is crucial in various fields, including food chemistry and environmental science. Deuterated compounds like 3-Mercapto-2-pentanone-d2 can be used in model systems to trace the pathways of chemical changes. For example, studies on the degradation of similar compounds, like ethyl mercaptan, have shown that they can be enzymatically oxidized to disulfides. nih.gov
In a model system, 3-Mercapto-2-pentanone-d2 could be subjected to conditions mimicking those found in food processing or environmental degradation. By analyzing the products using techniques like mass spectrometry, researchers can track the deuterium label to identify the resulting transformation products. This helps in elucidating whether the degradation involves oxidation of the thiol group, modification of the ketone, or cleavage of the carbon chain. The use of deuterated polymers is also being explored to study degradation pathways in biodegradable materials. resolvemass.ca
Table 2: Potential Transformation Products of 3-Mercapto-2-pentanone-d2 in a Model System
| Reactant | Condition | Potential Product(s) | Analytical Method |
| 3-Mercapto-2-pentanone-d2 | Oxidation (e.g., H2O2) | Bis(1-methyl-2-oxobutyl-d1) disulfide | LC-MS/MS |
| 3-Mercapto-2-pentanone-d2 | Reduction (e.g., NaBH4) | 3-Mercapto-2-pentanol-d2 | GC-MS |
This table outlines potential transformation products of 3-Mercapto-2-pentanone-d2 under different chemical conditions, which can be identified by tracking the deuterium label.
Development of Novel Labeled Standards for Analytical Research
Deuterium-labeled compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like isotope dilution mass spectrometry. acs.orgresearchgate.netgoogle.com These labeled standards have chemical and physical properties very similar to their corresponding analytes, allowing for accurate correction of sample loss during preparation and variations in instrument response. google.com
3-Mercapto-2-pentanone-d2 is an ideal candidate for use as an internal standard for the quantification of its non-deuterated form in various matrices, such as food, beverages, and biological samples. The mass difference between the analyte and the deuterated standard allows for their distinct detection and quantification by mass spectrometry. google.com The synthesis of deuterated standards is often achieved through methods like hydrogen-deuterium exchange reactions. researchgate.net The use of stable isotope-labeled internal standards, including deuterated compounds, is a cornerstone of modern analytical chemistry, enhancing the accuracy and reliability of quantitative measurements. sigmaaldrich.com
Table 3: Mass Spectrometric Properties for Quantitative Analysis
| Compound | Molecular Formula | Exact Mass (m/z) |
| 3-Mercapto-2-pentanone | C5H10OS | 118.0452 |
| 3-Mercapto-2-pentanone-d2 | C5H8D2OS | 120.0578 |
This table shows the difference in exact mass between 3-Mercapto-2-pentanone and its d2-labeled analog, which enables their differentiation and quantification in an isotope dilution mass spectrometry experiment.
Compound Names Mentioned in the Article
| Compound Name |
| 3-Mercapto-2-pentanone |
| 3-Mercapto-2-pentanone-d2 |
| Bis(1-methyl-2-oxobutyl-d1) disulfide |
| Cysteine |
| Deuterium |
| Ethyl mercaptan |
| Hydrogen |
| 3-Mercapto-2-pentanol-d2 |
| Propargyl |
| Thiol S-methyltransferase |
| Dehydrogenase |
The strategic incorporation of stable isotopes, such as deuterium, into organic molecules provides a powerful and nuanced tool for modern chemical investigation. Replacing hydrogen with its heavier isotope, deuterium, can induce a kinetic isotope effect (KIE), which alters reaction rates when the cleavage of the carbon-hydrogen bond is a rate-limiting step. rsc.orgresearchgate.net This phenomenon allows scientists to unravel complex reaction mechanisms, trace the metabolic fate of compounds, and develop highly precise analytical standards. rsc.orgacs.orgsimsonpharma.com The deuterated compound 3-Mercapto-2-pentanone-d2, an isotopologue of a molecule recognized for its role in flavor and aroma chemistry nist.govnih.govfoodb.ca, exemplifies the utility of such labeled compounds in research.
In Vitro Enzymatic Reaction Studies with Deuterated Substrates
The application of deuterated substrates is a cornerstone of enzymology, offering profound insights into the mechanisms of enzyme-catalyzed reactions, especially those involving the scission of a carbon-hydrogen bond. rsc.orgresearchgate.net While specific published research focusing exclusively on 3-Mercapto-2-pentanone-d2 is not widely available, the principles derived from studies on analogous deuterated thiols and ketones are directly applicable. acs.orgnih.gov For example, investigations into cysteine proteases have effectively used deuterated probes to elucidate the mechanics of covalent bond formation at the enzyme's active site. acs.orgnih.gov
In a hypothetical in vitro setting, 3-Mercapto-2-pentanone-d2 could serve as a substrate for enzymes like dehydrogenase or thiol S-methyltransferase, which are known to metabolize similar compounds. By comparing the kinetic parameters of the deuterated substrate with its non-deuterated (protium) counterpart, researchers can ascertain if the breaking of the C-D bond is the rate-determining step of the enzymatic reaction. A markedly lower reaction velocity for the deuterated substrate would signify a primary kinetic isotope effect, offering compelling evidence that the cleavage of this specific bond is integral to the reaction's slowest step.
Table 1: Illustrative Kinetic Data for an Enzymatic Reaction This interactive table presents hypothetical data to demonstrate the kinetic isotope effect.
| Substrate | Enzyme Concentration (nM) | Substrate Concentration (µM) | Initial Rate (µM/min) |
|---|---|---|---|
| 3-Mercapto-2-pentanone | 10 | 100 | 5.2 |
| 3-Mercapto-2-pentanone-d2 | 10 | 100 | 1.8 |
The data in this table is hypothetical and serves to illustrate how a lower initial rate for the deuterated substrate can indicate a kinetic isotope effect.
Pathways of Chemical Transformation and Degradation in Model Systems
Elucidating the transformation and degradation pathways of volatile sulfur compounds is of significant interest in fields ranging from food science to environmental chemistry. The use of deuterated tracers like 3-Mercapto-2-pentanone-d2 in model systems allows for the unambiguous tracking of molecular transformations. For instance, studies on the degradation of related mercaptans, such as ethyl mercaptan, have revealed pathways involving enzymatic oxidation to corresponding disulfides. nih.gov The study of degradation pathways in biodegradable materials is another area where deuterated compounds are proving useful. resolvemass.ca
When 3-Mercapto-2-pentanone-d2 is introduced into a model system that simulates conditions found during food processing or in an environmental matrix, the deuterium label acts as a beacon. By employing analytical techniques such as mass spectrometry, scientists can follow the label through various chemical changes, identifying the structure of degradation or transformation products. This approach helps determine whether the molecular changes involve oxidation at the sulfur atom, reactions at the ketone functional group, or fragmentation of the carbon skeleton.
Table 2: Potential Chemical Transformations in a Model System This table outlines possible products from the chemical transformation of 3-Mercapto-2-pentanone-d2.
| Reactant | Reaction Condition | Potential Product(s) | Analytical Method |
|---|---|---|---|
| 3-Mercapto-2-pentanone-d2 | Mild Oxidation | Bis(1-methyl-2-oxobutyl-d1) disulfide | LC-MS/MS |
| 3-Mercapto-2-pentanone-d2 | Chemical Reduction | 3-Mercapto-2-pentanol-d2 | GC-MS |
This table illustrates how the deuterium label can be traced to identify products formed under specific chemical conditions.
Development of Novel Labeled Standards for Analytical Research
Deuterium-labeled molecules are indispensable as internal standards for quantitative analytical methods, most notably in isotope dilution mass spectrometry. acs.orgresearchgate.netgoogle.com The fundamental advantage of using a stable isotope-labeled standard is its near-identical chemical and physical behavior to the analyte of interest during sample extraction, purification, and instrumental analysis. google.com This co-elution and similar ionization response allow for precise correction of analytical variability, leading to highly accurate and reproducible quantification. researchgate.net
3-Mercapto-2-pentanone-d2 is an excellent candidate for an internal standard in the quantification of endogenous 3-Mercapto-2-pentanone in complex samples like food products or biological fluids. The defined mass difference between the deuterated standard and the native analyte allows for their simultaneous but distinct detection by a mass spectrometer. google.com The development of such standards, often prepared via straightforward hydrogen-deuterium exchange protocols researchgate.net, is a critical component of modern analytical workflows, ensuring the reliability of quantitative data. sigmaaldrich.com
Table 3: Mass Data for Quantitative Mass Spectrometry This table provides the exact mass for the analyte and its deuterated standard, crucial for their differentiation in mass spectrometry.
| Compound | Molecular Formula | Exact Mass (m/z) |
|---|---|---|
| 3-Mercapto-2-pentanone | C₅H₁₀OS | 118.0452 |
| 3-Mercapto-2-pentanone-d2 | C₅H₈D₂OS | 120.0578 |
The mass difference shown in this table is the basis for quantitative analysis using the isotope dilution method.
V. Theoretical and Computational Investigations of Deuterated 3 Mercapto 2 Pentanone
Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects
Quantum chemical calculations are fundamental to understanding how the replacement of protium (B1232500) with deuterium alters the electronic and vibrational properties of 3-Mercapto-2-pentanone. These calculations can predict changes in bond energies, vibrational frequencies, and the energetics of chemical reactions, collectively known as deuterium isotope effects. researchgate.net The increased mass of deuterium leads to a lower zero-point vibrational energy (ZPVE) for C-D and S-D bonds compared to C-H and S-H bonds, which is a primary driver for observed isotope effects. researchgate.net
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the vibrational frequencies of both the standard and deuterated isotopologues of 3-Mercapto-2-pentanone. mdpi.com The replacement of hydrogen with deuterium, specifically at the mercapto group (S-H to S-D) or adjacent to the carbonyl group, results in predictable shifts in the infrared (IR) spectrum.
The most significant change is expected for the S-H stretching vibration. In the non-deuterated compound, this peak is typically found in the 2550-2600 cm⁻¹ region. Upon deuteration to S-D, this frequency is expected to shift to a lower wavenumber, approximately in the 1840-1900 cm⁻¹ range, due to the increased reduced mass of the S-D oscillator. Similarly, C-H stretching and bending vibrations would shift to lower frequencies upon deuteration at a carbon atom. nih.gov
These predicted spectroscopic signatures are crucial for interpreting experimental data and confirming the site of deuteration within the molecule. Mass spectrometry is another key technique; the deuterated molecule will show a mass increase corresponding to the number of deuterium atoms incorporated. scispace.comoup.com
Table 1: Predicted Vibrational Frequency Shifts for 3-Mercapto-2-pentanone-d2 This table is generated based on established principles of isotopic substitution and may not represent exact experimental values.
| Vibrational Mode | Typical Frequency (cm⁻¹) (Non-deuterated) | Predicted Frequency (cm⁻¹) (Deuterated) |
|---|---|---|
| S-H Stretch | 2550 - 2600 | N/A (if deuterated elsewhere) |
| S-D Stretch | N/A | 1840 - 1900 |
| C=O Stretch | ~1715 | ~1715 (minor shift) |
| C-H Stretch (α-carbon) | 2900 - 3000 | N/A (if deuterated) |
Computational modeling is indispensable for studying the transition states of reactions involving 3-Mercapto-2-pentanone, as these high-energy structures are too transient to be observed directly. mit.eduuni-giessen.de By calculating the potential energy surface, chemists can map the lowest energy path from reactants to products and identify the structure and energy of the transition state. acs.org
Deuterium substitution can alter the activation energy of a reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov For a reaction where an S-H or C-H bond is broken in the rate-determining step, substituting the hydrogen with deuterium will typically slow the reaction down. This is because the ZPVE is lower in the deuterated reactant, meaning more energy is required to reach the transition state where the bond is partially or fully broken. Computational models can quantify this change in reaction energetics. For example, thiol-involved dehydrogenation reactions have been shown computationally to have significantly different activation energy barriers upon isotopic substitution. acs.orgnih.gov
Table 2: Hypothetical Reaction Energetics for a Thiol Dehydrogenation Reaction This table illustrates the principle of the kinetic isotope effect; values are hypothetical.
| Species | Zero-Point Energy (kJ/mol) | Activation Energy (kJ/mol) | Relative Rate (kH/kD) |
|---|---|---|---|
| 3-Mercapto-2-pentanone | X | Y | 1 (Reference) |
Molecular Dynamics Simulations of Deuterated Species in Solvation and Binding
Molecular dynamics (MD) simulations provide a window into the behavior of deuterated 3-Mercapto-2-pentanone over time, particularly its interactions with solvent molecules or biological targets. nih.gov These simulations solve Newton's equations of motion for a system of atoms, revealing dynamic processes like solvation, conformational changes, and binding events. mdpi.com
In MD simulations, the molecule and its environment are represented by a force field, a set of parameters describing the potential energy of the system. researchgate.net For a deuterated species, these parameters may need adjustment to account for the subtle changes in bond lengths and angles caused by the heavier isotope.
Simulations can reveal how deuteration affects the hydrogen-bonding network in a solvent like water. researchgate.net The slightly different properties of a deuterated thiol group (S-D) compared to a standard one (S-H) can alter the strength and lifetime of hydrogen bonds with surrounding water molecules or protein residues. Such simulations are critical in fields like drug design, where understanding the binding mode of a molecule to an enzyme is essential. nih.gov
In Silico Prediction of Deuterium Incorporation and Exchange Rates
In silico methods can predict the rate and regioselectivity of hydrogen-deuterium exchange (HDX), a key process for introducing deuterium into a molecule. acs.org For 3-Mercapto-2-pentanone, two primary sites are susceptible to exchange: the acidic proton on the thiol group and the α-protons adjacent to the carbonyl group.
The exchange of the thiol proton is typically rapid in the presence of a deuterium source like D₂O. nih.gov The exchange of the α-protons occurs via keto-enol tautomerization, a process that can be catalyzed by acid or base. mdpi.com Computational models can calculate the pKa of these protons and model the keto-enol equilibrium, thereby predicting the favorability and rate of deuterium incorporation at these sites under various conditions (e.g., pH, solvent). researchgate.net The rate of exchange can be monitored experimentally using techniques like NMR spectroscopy and then compared to computational predictions to refine the models. researchgate.net The intrinsic chemical exchange rate (k_ch) is a key parameter that can be estimated, providing a baseline for how quickly an accessible proton will exchange with deuterium from the solvent. acs.orgnih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 3-Mercapto-2-pentanone |
| 3-Mercapto-2-pentanone-d2 |
| 2-methyl-3-furanthiol |
| 2-furfurylthiol |
Vi. Advanced Studies on the Chemical Reactivity and Transformations of 3 Mercapto 2 Pentanone D2
Oxidation Pathways and Isotopic Retention in Sulfur-Containing Compounds
The oxidation of thiols is a fundamental chemical process that can yield a variety of sulfur-containing products, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. The presence of a deuterium (B1214612) atom on the sulfur in 3-Mercapto-2-pentanone-d2 offers a unique isotopic label to investigate the mechanisms of these oxidation reactions. The strength of the S-D bond, being greater than the S-H bond, can influence the rate of reactions where this bond is broken.
Research into the oxidation of deuterated thiols has provided significant insights into reaction pathways and the degree of isotopic retention. For example, the oxidation of a thiol to a disulfide can proceed through a thiyl radical intermediate. The formation of this radical is often the rate-determining step, and the higher bond dissociation energy of the S-D bond can lead to a kinetic isotope effect, where the deuterated compound reacts more slowly than its non-deuterated counterpart.
The retention of the deuterium label in the oxidized products is a key indicator of the reaction mechanism. In some oxidative processes, the deuterium can be exchanged with protons from the surrounding environment, leading to a loss of the isotopic label. However, under other conditions, the deuterium is fully retained. The extent of this retention provides valuable information about the intermediates and transition states involved in the reaction. For instance, enzymatic oxidations often exhibit high isotopic retention due to the specific orientation of the substrate in the enzyme's active site.
Conjugation and Derivatization Reactions Involving the Deuterated Thiol Group
The thiol group is highly reactive and serves as a versatile handle for a wide range of conjugation and derivatization reactions. In 3-Mercapto-2-pentanone-d2, the deuterated thiol group can be utilized to attach reporter molecules, crosslinkers, or to conjugate the molecule to larger biomolecules.
A prominent reaction involving thiols is the Michael addition, where the thiol adds to an α,β-unsaturated carbonyl compound to form a stable thioether linkage. The deuterium label in 3-Mercapto-2-pentanone-d2 remains intact during this process, allowing it to be used as a tracer in subsequent studies. Another important derivatization is the reaction with alkyl halides to form thioethers, or with carboxylic acids and their derivatives to form thioesters. These reactions are often employed to modify the properties of the molecule or to prepare it for further analytical procedures.
Below is a table summarizing key conjugation and derivatization reactions for the deuterated thiol group:
| Reaction Type | Reagent | Product Type | Isotopic Label Retention |
| Michael Addition | α,β-Unsaturated Carbonyl Compound | Thioether | High |
| Alkylation | Alkyl Halide | Thioether | High |
| Thioesterification | Carboxylic Acid / Acyl Halide | Thioester | High |
| Disulfide Exchange | Thiol / Disulfide | Disulfide | High |
These reactions are fundamental in various fields, including proteomics for labeling cysteine residues in proteins, and in materials science for the functionalization of surfaces.
Photochemical and Radiolytic Transformations of Deuterated Organosulfur Species
The study of how deuterated organosulfur compounds like 3-Mercapto-2-pentanone-d2 behave under the influence of light (photochemistry) or ionizing radiation (radiolysis) reveals crucial information about their stability and degradation pathways.
Exposure to ultraviolet (UV) light can lead to the cleavage of the C-S and S-D bonds in 3-Mercapto-2-pentanone-d2, generating radical species. The primary photochemical process for thiols is often the formation of a thiyl radical (RS•). The difference in bond energy between S-D and S-H can affect the efficiency (quantum yield) of this bond-breaking process.
Radiolysis, which involves the decomposition of molecules by high-energy radiation, can induce a complex series of reactions, including ionization and the formation of various reactive intermediates. For 3-Mercapto-2-pentanone-d2, this can result in a mixture of smaller fragments and rearranged molecules. Isotopic labeling with deuterium is invaluable in these studies as it allows for the precise tracking of the sulfur-containing fragments, helping to piece together the complex degradation mechanisms.
Stability and Degradation Kinetics of Deuterated Analogs in Controlled Environments
Understanding the stability and degradation kinetics of deuterated compounds is essential for their application as analytical standards and tracers. For 3-Mercapto-2-pentanone-d2, this involves studying its decomposition under various controlled conditions, such as different pH levels, temperatures, and in the presence of different solvents or matrices.
The degradation of 3-Mercapto-2-pentanone-d2 can occur through several pathways, including oxidation of the thiol group and reactions involving the ketone functionality. The rate of these degradation processes can be quantified by monitoring the concentration of the compound over time. This data allows for the determination of the reaction's rate constant and the compound's half-life under specific conditions. As mentioned previously, the deuterium on the thiol group can influence the rate of oxidative degradation.
The following table provides illustrative data on the degradation kinetics of 3-Mercapto-2-pentanone-d2 under various environmental conditions:
| Condition | Temperature (°C) | pH | Half-life (hours) |
| Aqueous Buffer, Aerobic | 25 | 7.4 | 48 |
| Aqueous Buffer, Anaerobic | 25 | 7.4 | 120 |
| Methanol, Aerobic | 25 | N/A | 96 |
| Aqueous Buffer, Aerobic | 4 | 7.4 | 200 |
Such kinetic studies are vital for establishing appropriate storage and handling protocols to ensure the integrity of 3-Mercapto-2-pentanone-d2 for its intended use in research and analysis.
Vii. Future Directions and Emerging Research Avenues for Deuterated 3 Mercapto 2 Pentanone
Development of Advanced Synthetic Routes for Stereoselective Deuteration
The synthesis of 3-Mercapto-2-pentanone-d2 with high stereoselectivity is a key area for future research. The placement of deuterium (B1214612) at specific stereocenters can have a profound impact on the molecule's properties and its utility in mechanistic studies. Current methods for the deuteration of ketones and thiols provide a foundation, but more advanced and efficient routes are needed.
Future research will likely focus on the development of novel catalytic systems that can achieve high levels of stereocontrol during the deuteration process. This could involve the use of chiral catalysts or reagents to direct the deuterium incorporation to a specific face of the molecule. For instance, research into superacid-catalyzed α-deuteration of ketones using heavy water (D₂O) has shown high efficiency and excellent functional group compatibility for a range of substrates. sigmaaldrich.com Adapting such methods to achieve stereoselectivity in molecules like 3-Mercapto-2-pentanone would be a significant advancement.
Another promising approach is the use of metal-catalyzed hydrogen isotope exchange reactions. These methods can offer high regioselectivity and efficiency in deuterium labeling. bohrium.com The development of catalysts that can selectively deuterate the carbon alpha to the carbonyl group or the carbon bearing the thiol group in a stereospecific manner would be of great interest.
A potential synthetic strategy for stereoselective deuteration of 3-Mercapto-2-pentanone could involve an asymmetric reduction of a precursor molecule. For example, a deuterated α,β-unsaturated ketone could be synthesized and then subjected to a stereoselective conjugate addition of a thiol. Alternatively, an enolate-based approach with a chiral proton source (or in this case, a deuteron (B1233211) source) could be explored to control the stereochemistry at the α-position to the carbonyl.
Table 1: Potential Synthetic Strategies for Stereoselective Deuteration
| Strategy | Description | Potential Advantages |
| Chiral Catalysis | Use of a chiral catalyst to direct the addition of deuterium from a deuterium source (e.g., D₂O) to a specific stereocenter. | High stereoselectivity, potential for catalytic turnover. |
| Asymmetric Reduction | Stereoselective reduction of a deuterated precursor molecule to introduce the desired stereochemistry. | Well-established methods for asymmetric reduction can be adapted. |
| Enolate Chemistry | Generation of an enolate followed by quenching with a chiral deuteron source to set the stereocenter. | Precise control over the position of deuteration. |
| Conjugate Addition | Stereoselective addition of a deuterated thiol to an α,β-unsaturated ketone precursor. | Can establish the stereocenter at the thiol-bearing carbon. |
Integration with Hyphenated Analytical Techniques for Enhanced Resolution and Specificity
Deuterated compounds like 3-Mercapto-2-pentanone-d2 are invaluable as internal standards in quantitative analysis using hyphenated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). spectroscopyonline.comoup.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for matrix effects and variations during sample preparation and analysis. measurlabs.comscispace.com
Future research will focus on leveraging 3-Mercapto-2-pentanone-d2 to develop and validate robust analytical methods for the detection and quantification of its non-deuterated counterpart in complex matrices like food, beverages, and biological samples. scispace.com The co-elution of the analyte and the SIL-IS allows for accurate compensation of ion suppression or enhancement in the mass spectrometer's ion source. rsc.org
However, a key research avenue will be to investigate and mitigate the potential for chromatographic separation between the deuterated and non-deuterated analogues, a phenomenon known as the "isotope effect". alsglobal.com This effect, though often small, can impact the accuracy of quantification if not properly addressed. Research into optimizing chromatographic conditions to ensure co-elution will be crucial.
Furthermore, the integration of 3-Mercapto-2-pentanone-d2 with advanced hyphenated techniques, such as LC-high-resolution mass spectrometry (LC-HRMS), will enable more specific and sensitive detection. researchgate.net The high resolving power of HRMS can differentiate the deuterated standard from isobaric interferences, leading to more reliable analytical results.
Table 2: Applications of 3-Mercapto-2-pentanone-d2 in Hyphenated Techniques
| Technique | Application | Benefit of Deuterated Standard |
| LC-MS/MS | Quantitative analysis in food and biological samples. | Correction for matrix effects and variability. measurlabs.comscispace.com |
| GC-MS | Analysis of volatile compounds in flavors and fragrances. | Improved accuracy and precision of quantification. |
| LC-HRMS | High-specificity detection in complex matrices. | Enhanced selectivity and reduced interference. researchgate.net |
Exploration in Novel Materials Science Applications Utilizing Deuterium Labeling
The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials, leading to what is known as the kinetic isotope effect. scielo.org.mx This opens up exciting possibilities for the use of deuterated compounds, including 3-Mercapto-2-pentanone-d2, in materials science. researchgate.net
One emerging area of research is the use of deuterium labeling in polymer science. acs.org Deuterated polymers can exhibit enhanced thermal and oxidative stability. resolvemass.ca The presence of the thiol and ketone functionalities in 3-Mercapto-2-pentanone-d2 could allow for its incorporation into polymer chains through various polymerization techniques. Future research could explore the synthesis of polymers containing this deuterated monomer and investigate the impact of deuteration on the material's properties, such as its thermal stability, mechanical strength, and optical properties. rsc.org
Another potential application lies in the field of electronics. Deuteration has been shown to improve the performance and lifetime of organic light-emitting diodes (OLEDs) by reducing the rate of degradation pathways involving C-H bond cleavage. The specific functionalities of 3-Mercapto-2-pentanone-d2 could make it a candidate for use as a ligand for metal complexes or as a component in organic semiconductor materials. Research in this area would focus on synthesizing novel materials incorporating 3-Mercapto-2-pentanone-d2 and characterizing their electronic and photophysical properties.
Furthermore, deuterium labeling is a powerful tool in neutron scattering techniques used to study the structure and dynamics of materials at the molecular level. berstructuralbioportal.org The distinct neutron scattering length of deuterium compared to hydrogen allows for contrast variation studies, providing detailed information about the arrangement of different components in a material. 3-Mercapto-2-pentanone-d2 could be used as a probe molecule in such studies to investigate the structure of complex fluids, interfaces, or biological membranes.
Expansion of Isotope Ratio Mass Spectrometry Applications to Complex Matrices
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the origin and authenticity of various products, particularly food and beverages, by measuring the natural abundance of stable isotopes. fmach.itnih.govthermofisher.com The application of IRMS to increasingly complex matrices presents analytical challenges, and the use of well-characterized standards is crucial for ensuring data quality.
Future research could explore the use of 3-Mercapto-2-pentanone-d2 as a reference material or spike in IRMS analysis of complex samples. While IRMS typically measures natural isotopic variations, the addition of a known quantity of a deuterated standard can aid in method validation and quality control, especially when dealing with trace analytes in a complex background. nih.gov
The development of compound-specific isotope analysis (CSIA) coupled with chromatography (e.g., GC-C-IRMS) has expanded the capabilities of IRMS. In this context, 3-Mercapto-2-pentanone-d2 could serve as an internal standard to monitor and correct for isotopic fractionation that may occur during sample preparation and analysis. nih.gov This is particularly important for ensuring accurate isotope ratio measurements of the target analyte.
Q & A
Q. How can isotopic labeling (d2) improve tracer studies on 3-Mercapto-2-pentanone metabolism in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
